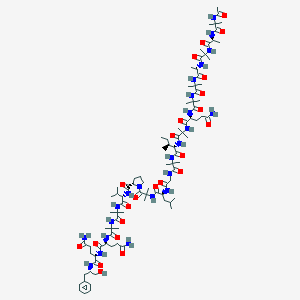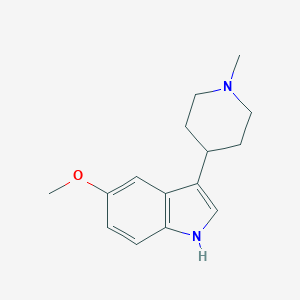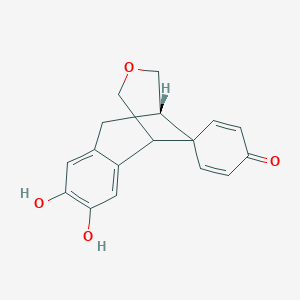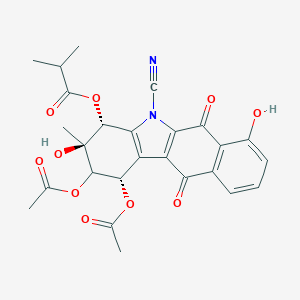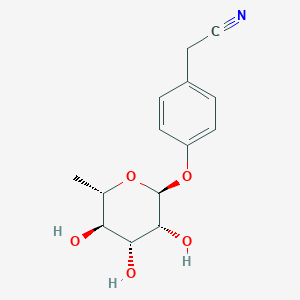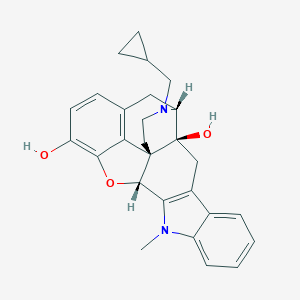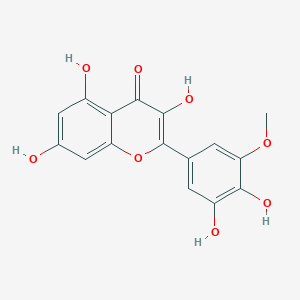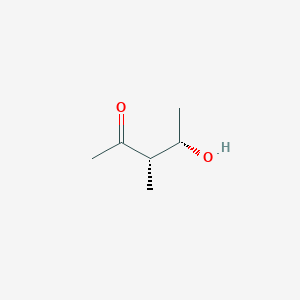
(3S,4S)-3-Methyl-4-hydroxy-2-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-Methyl-4-hydroxy-2-pentanone, also known as (S,S)-HMMP, is a chiral building block that has been widely used in organic synthesis. It is a colorless liquid with a boiling point of 126-127°C and a molecular weight of 116.16 g/mol.
Mecanismo De Acción
The mechanism of action of (S,S)-HMMP is not well-understood. However, it is believed to act as a chiral auxiliary in the synthesis of chiral compounds. It can also be used as a chiral ligand in asymmetric catalysis.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (S,S)-HMMP. However, it is not known to have any significant toxicity or side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of (S,S)-HMMP is its high enantiomeric excess, which makes it a useful chiral building block in organic synthesis. However, its synthesis is relatively complex and requires the use of chiral ligands and column chromatography for separation of diastereomers.
Direcciones Futuras
There are several future directions for the research on (S,S)-HMMP. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the application of (S,S)-HMMP in the synthesis of new natural products and pharmaceuticals. Additionally, the mechanism of action of (S,S)-HMMP could be further studied to better understand its role as a chiral auxiliary and ligand in asymmetric catalysis.
Métodos De Síntesis
(S,S)-HMMP can be synthesized through the reduction of 3-methyl-2-cyclopentenone using sodium borohydride in the presence of chiral ligands. The reaction yields a mixture of diastereomers, which can be separated by column chromatography. The (S,S)-diastereomer is obtained with a high enantiomeric excess of over 99%.
Aplicaciones Científicas De Investigación
(S,S)-HMMP has been used as a chiral building block in the synthesis of various natural products and pharmaceuticals. For example, it has been used in the synthesis of the anti-cancer drug Taxol and the anti-viral drug Oseltamivir. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.
Propiedades
Número CAS |
115936-19-1 |
|---|---|
Nombre del producto |
(3S,4S)-3-Methyl-4-hydroxy-2-pentanone |
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
(3S,4S)-4-hydroxy-3-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4(5(2)7)6(3)8/h4-5,7H,1-3H3/t4-,5-/m0/s1 |
Clave InChI |
ZXZUCILLTLHIBZ-WHFBIAKZSA-N |
SMILES isomérico |
C[C@@H]([C@H](C)O)C(=O)C |
SMILES |
CC(C(C)O)C(=O)C |
SMILES canónico |
CC(C(C)O)C(=O)C |
Sinónimos |
2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,R*)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



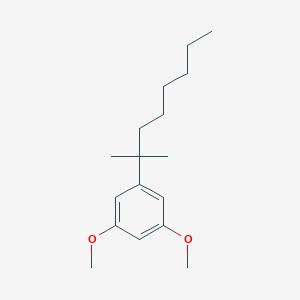
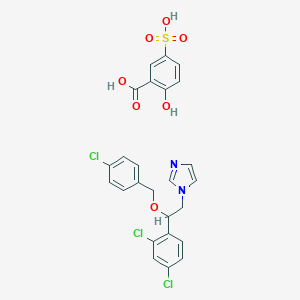
![10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B37770.png)
![1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B37774.png)
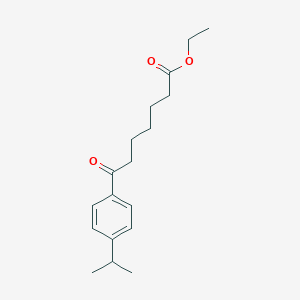
![1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)](/img/structure/B37777.png)
